N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine
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Overview
Description
N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a quinolinyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the 2-fluorophenyl, 2-methyl-7-quinolinyl, and 6-methyl-2-pyridinyl groups. These components are then linked together through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process would typically include the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under various conditions, including the presence of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine
- N-[(2-bromophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine
- N-[(2-iodophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine
Uniqueness
N-[(2-fluorophenyl)(2-methyl-7-quinolinyl)methyl]-N-(6-methyl-2-pyridinyl)amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-fluorophenyl)-(2-methylquinolin-7-yl)methyl]-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3/c1-15-6-5-9-22(26-15)27-23(19-7-3-4-8-20(19)24)18-13-12-17-11-10-16(2)25-21(17)14-18/h3-14,23H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXBZISWPXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC3=C(C=CC(=N3)C)C=C2)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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